molecular formula C13H15ClN2O B042461 Fadolmidine hydrochloride CAS No. 189353-32-0

Fadolmidine hydrochloride

Cat. No. B042461
M. Wt: 250.72 g/mol
InChI Key: OYKZVKWXOWICFI-UHFFFAOYSA-N
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Description

Fadolmidine hydrochloride is a novel alpha2-adrenoceptor agonist developed for spinal analgesia. It exhibits high selectivity for alpha2-adrenoceptors but lacks subtype selectivity. Fadolmidine hydrochloride is designed with a pharmacokinetic profile that limits its penetration through the blood-brain barrier and prevents it from spreading from the injection site within the central nervous system (Pertovaara, 2006).

Synthesis Analysis

The synthesis process of Fadolmidine hydrochloride involves the creation of various esters as potential ophthalmic prodrugs. These esters release Fadolmidine hydrochloride through enzymatic hydrolysis in human serum, with the pivalyl ester highlighted as a promising prodrug candidate due to its optimal chemical stability and lipophilicity (Niemi et al., 2005).

Molecular Structure Analysis

Research on the molecular structure of Fadolmidine hydrochloride and related compounds focuses on their structural characteristics and stability. The studies often involve comparisons with similar compounds to determine unique structural features and stability under various conditions. However, specific molecular structure analyses directly related to Fadolmidine hydrochloride are not available in the provided references.

Chemical Reactions and Properties

Fadolmidine hydrochloride's chemical properties are tailored for its role as a selective alpha2-adrenoceptor agonist. Its design ensures limited central nervous system penetration, making it effective for localized spinal analgesia without widespread systemic effects. The chemical reactions involving Fadolmidine hydrochloride, such as its synthesis from esters and its enzymatic hydrolysis, underscore its chemical stability and controlled release mechanisms (Niemi et al., 2005).

Physical Properties Analysis

The physical properties of Fadolmidine hydrochloride, including its stability and solubility, are optimized for its application in spinal analgesia. These properties are crucial for its effectiveness and safety as a medication. While specific details on the physical properties are not provided in the available references, the emphasis on its pharmacokinetic properties suggests a focus on creating a compound with suitable physical characteristics for medical use.

Chemical Properties Analysis

Fadolmidine hydrochloride's chemical properties are designed to ensure its selective action as an alpha2-adrenoceptor agonist with minimal systemic side effects. The compound's synthesis and prodrug development efforts aim to enhance its chemical stability, ensure controlled release, and maintain its efficacy for the targeted treatment of pain (Pertovaara, 2006).

Scientific Research Applications

  • Neuroscience : Fadolmidine hydrochloride has been studied for its effects on synaptic structure and function in Alzheimer's disease models. Fasudil hydrochloride, a related compound, has been shown to reverse deficits in learning and memory caused by streptozotocin treatment, suggesting potential applications in neurodegenerative disorders (Hou et al., 2012).

  • Ophthalmology : In the field of ophthalmology, fadolmidine hydrochloride has been found effective in lowering intraocular pressure in normotensive rabbits, indicating its potential use in the treatment of conditions like glaucoma (Savolainen et al., 2005).

  • Anesthesia and Pain Management : Fadolmidine, combined with bupivacaine, has been shown to enhance antinociception and motor block without causing hypotension, suggesting its usefulness in spinal anesthesia (Leino et al., 2021). It has also been studied for its visceral antinociceptive effects in rat models, comparable to spinal clonidine (Pertovaara & Kalmari, 2003). Moreover, fadolmidine offers longer-lasting analgesia without significant cardiovascular side effects, making it a promising alternative in anesthesia and intensive care (Leino et al., 2020).

  • Pain Relief and Sympathetic Nervous System Dysfunction : Fadolmidine effectively treats both somatic and visceral pain with minimal cardiovascular and sedative side effects. This suggests its potential in providing selective treatment for sympathetic nervous system dysfunction (Pertovaara, 2006).

  • Arthritis Treatment : Intraarticular fadolmidine has been found to effectively reduce arthritic pain in rat models, especially when administered ipsilateral to the inflamed joint (Ansah & Pertovaara, 2007).

  • Analgesic Agent with Minimal Side Effects : Intrathecal fadolmidine has been shown to provide analgesia without significant adverse effects on sedation, mean arterial pressure, or heart rate, and with only modest effects on kidney function and urodynamics (Leino et al., 2020). It also appears to have less subraspinal or spinal adverse effects than dexmedetomidine and clonidine at analgesic doses (Leino et al., 2009).

  • Pharmaceutical Chemistry : Fadolmidine exhibits high affinity and efficacy at various alpha2-adrenoceptor subtypes, demonstrating a local mode of action without systemic effects, which is crucial for its pharmacological profile (Lehtimäki et al., 2008).

Future Directions

Fadolmidine hydrochloride is currently in Phase 2 of clinical trials . It is being studied for its potential use in treating postoperative pain . The current research focus has shifted to the study of nasal drug delivery systems, especially the nanostructured and nano-sized carrier systems .

properties

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZVKWXOWICFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940450
Record name 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fadolmidine hydrochloride

CAS RN

189353-32-0
Record name Fadolmidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FADOLMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Leino, T Viitamaa, A Haapalinna, J Lehtimäki… - Naunyn-Schmiedeberg's …, 2009 - Springer
The present experiments compared the peripheral and central pharmacological effects of three α 2 -adrenoceptor agonists: fadolmidine, clonidine, and dexmedetomidine after single …
Number of citations: 15 link.springer.com
J Savolainen, R Niemi, A Mäntylä… - Journal of pharmacy …, 2005 - academic.oup.com
… Fadolmidine hydrochloride was obtained from Orion Pharma (Espoo, Finland), and oxybuprocaine was obtained from Santen Oy (Tampere, Finland). The titrants used in the pH-metric …
Number of citations: 2 academic.oup.com
T Leino, T Viitamaa, JS Salonen… - Pharmacology …, 2021 - Wiley Online Library
α 2 ‐Adrenoceptor agonists such as clonidine and dexmedetomidine are used as adjuvants to local anesthetics in regional anesthesia. Fadolmidine is an α 2 ‐adrenoceptor agonist …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
T Leino, T Yaksh, K Horais, A Haapalinna - … -Schmiedeberg's Archives of …, 2020 - Springer
An α 2 -adrenoceptor agonist, clonidine, is extensively used in both anesthesia and intensive care medicine. However, clonidine may produce pronounced hemodynamic side effects …
Number of citations: 3 link.springer.com

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